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Compound of Interest

Compound Name: Floridin

Cat. No.: B1214292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the first-
generation cephalosporin antibiotic, Floridin (Cephaloridine). The information is compiled from
various analytical studies to support research, development, and quality control activities. This
document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data
interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

Data Presentation

Table 1: Mass Spectrometry Data for Cephaloridine
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Parameter Value Source
Molecular Formula C19H17N304S2 [1]
Molecular Weight 415.48 g/mol [1]
Exact Mass 415.06604838 Da [2]
lonization Mode Electrospray lonization (ESI+) [3]
Precursor lon (m/z) 416.073 [M+H]* [3]

Experimental Protocols

A general protocol for the analysis of cephalosporins using Electrospray lonization Mass
Spectrometry (ESI-MS) is outlined below. This can be adapted for Cephaloridine analysis.

Sample Preparation:

A stock solution of Cephaloridine is prepared by dissolving the compound in a suitable solvent,
such as a mixture of acetonitrile and water. The stock solution is then further diluted to an
appropriate concentration for analysis.

Instrumentation and Conditions:

e Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)
source.

« lonization Mode: Positive ion mode (ESI+) is commonly used for cephalosporins.
o Capillary Voltage: Typically around 3 kV.

o Cone Voltage: Ranging from 20-40 V.

e Source Temperature: Approximately 100°C.

o Desolvation Temperature: Ranging from 200-350°C.

o Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce
fragmentation, a collision energy of around 20 eV can be applied.[3]
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The following diagram illustrates a general workflow for ESI-MS analysis:
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General workflow for ESI-MS analysis of Cephaloridine.

Fragmentation Pattern

The fragmentation of cephalosporins in the mass spectrometer provides valuable structural
information. Common fragmentation pathways involve the cleavage of the [3-lactam ring and
the loss of side chains. For Cephaloridine ([M+H]* at m/z 416), characteristic fragment ions
would be expected from the loss of the pyridinium group and cleavage of the amide bond
connecting the thienylacetyl side chain. A plausible fragmentation pathway is depicted below:

Loss of Pyridine | m/z 337

Loss of CsHsN

Cephaloridine [M+H]* m/z 416.073 Amide bond cleavage

Cleavage of Amide Bond | m/z 141 (Thienylacetyl) or m/z 276 (Cephem core)

Click to download full resolution via product page

Plausible fragmentation pathway for Cephaloridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms.

Data Presentation

While specific, fully assigned high-resolution NMR data for Cephaloridine with detailed
experimental parameters are not readily available in public databases, general chemical shift
ranges for cephalosporins can be used for preliminary interpretation. It is known that the
protons of the B-lactam ring in cephalosporins typically appear in the region of 5.0-6.0 ppm.

Table 2: Predicted *H NMR Chemical Shift Ranges for Key Protons in Cephaloridine (in D20)

Proton Predicted Chemical Shift (ppm)
H-6 ~5.3

H-7 ~5.8

Thienyl protons 70-75

Pyridinium protons 8.0-9.0

Methylene protons (Thienylacetyl) ~3.8

Methylene protons (Cephem ring) 35-4.0

Table 3: Predicted 3C NMR Chemical Shift Ranges for Key Carbons in Cephaloridine
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Carbon Predicted Chemical Shift (ppm)
B-lactam C=0 170 - 175

Amide C=0 170 - 175

Carboxylate C=0 160 - 165

C-6 ~58

C-7 ~60

Thienyl carbons 125 - 140

Pyridinium carbons 130 - 150

Experimental Protocols

The following outlines a general procedure for obtaining NMR spectra of cephalosporins.
Sample Preparation:

Approximately 5-10 mg of the Cephaloridine sample is dissolved in a suitable deuterated
solvent (e.g., D20 or DMSO-de) in a standard 5 mm NMR tube. The choice of solvent is critical
as it can influence the chemical shifts.

Instrumentation and Data Acquisition:

* NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is
recommended for better resolution.

o Experiments: Standard 1D *H and **C{*H} NMR experiments are performed. For complete
structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy),
HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
Bond Correlation) are necessary.

o Temperature: Spectra are typically recorded at room temperature.

The logical workflow for NMR analysis is presented below:
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Sample Preparation

NMR Data Acquisition

Data Analysis
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Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule

Click to download full resolution via product page

Logical workflow for NMR-based structural analysis.

by measuring the absorption of infrared radiation at different frequencies.

Data Presentation

The IR spectrum of Cephaloridine is expected to show characteristic absorption bands for the

functional groups present in its structure.

Table 4: Characteristic IR Absorption Bands for Cephaloridine

Expected Wavenumber

Functional Group Vibration
(cm™)
B-lactam C=0 Stretch ~1760
Amide C=0 Stretch ~1660
Carboxylate C=0 Stretch ~1600
N-H (Amide) Stretch ~3300
C-H (Aromatic/Thienyl) Stretch >3000
C-H (Aliphatic) Stretch <3000
Experimental Protocols
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A common method for obtaining the IR spectrum of a solid sample like Cephaloridine is the KBr
pellet method.

Sample Preparation (KBr Pellet Method):

e A small amount of the Cephaloridine sample (typically 1-2 mg) is finely ground with
approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

e Measurement Mode: Transmission.

o Spectral Range: Typically 4000-400 cm~1.

The following diagram illustrates the KBr pellet preparation workflow:

[ H ]_> Analyze by FTIR
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Workflow for preparing a KBr pellet for FTIR analysis.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are
based on publicly available information and general knowledge of analytical techniques for
similar compounds. For definitive characterization, it is recommended to acquire and interpret
the spectra of a certified reference standard of Cephaloridine under fully documented
experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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